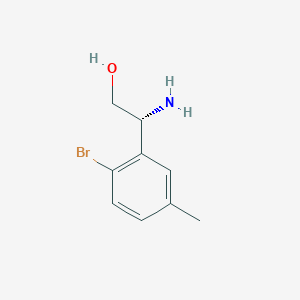![molecular formula C7H18Cl2N2O B13583015 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2ClH. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in organic synthesis and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride typically involves the reaction of 2-propanone with pyrrolidine. The reaction proceeds through a substitution mechanism, where the pyrrolidine ring is introduced to the propanone molecule. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This gives it distinct chemical properties and biological activities compared to other similar compounds. Its stability and solubility also make it a preferred choice in various applications .
Propriétés
Formule moléculaire |
C7H18Cl2N2O |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(5-10)9-3-2-7(8)4-9;;/h6-7,10H,2-5,8H2,1H3;2*1H/t6?,7-;;/m1../s1 |
Clé InChI |
PIFLCVGINGCJOI-OLPCIWAPSA-N |
SMILES isomérique |
CC(CO)N1CC[C@H](C1)N.Cl.Cl |
SMILES canonique |
CC(CO)N1CCC(C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


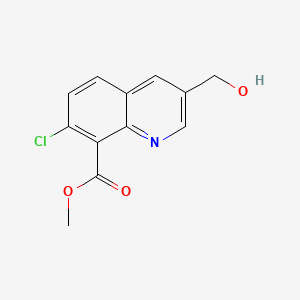
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)


![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)

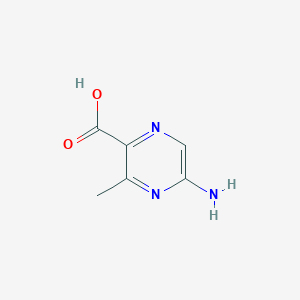
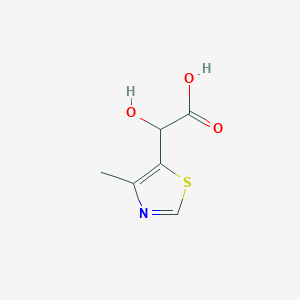
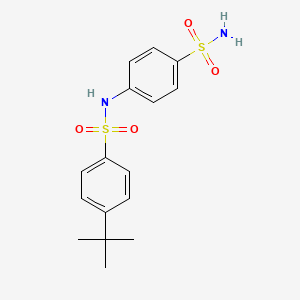
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
